molecular formula C16H15FN4O B560054 Pamiparib CAS No. 1446261-44-4

Pamiparib

Cat. No.: B560054
CAS No.: 1446261-44-4
M. Wt: 298.31 g/mol
InChI Key: DENYZIUJOTUUNY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamiparib is a pharmaceutical compound used primarily in the treatment of various types of cancer. It is a member of the poly (ADP-ribose) polymerase (PARP) inhibitor drug class. This compound is particularly effective in treating cancers associated with germline BRCA mutations, such as ovarian, fallopian tube, and primary peritoneal cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pamiparib is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

  • Formation of the core structure through cyclization reactions.
  • Introduction of the fluoro group via electrophilic substitution.
  • Addition of the carboxamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Pamiparib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Ovarian Cancer

Pamiparib has been extensively studied in patients with ovarian cancer, particularly those with germline BRCA mutations. A phase II study demonstrated that this compound administered at 60 mg twice daily resulted in an objective response rate of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The drug's safety profile was acceptable, with hematologic toxicities being the most commonly reported adverse events.

Breast Cancer

In patients with advanced HER2-negative breast cancer and triple-negative breast cancer (TNBC), this compound has shown promising results. Clinical trials indicated durable efficacy, with median progression-free survival (PFS) reported at 9.2 months for hormone receptor-positive breast cancer patients . The combination of this compound with immune checkpoint inhibitors like tislelizumab is currently being investigated to enhance antitumor immunity .

Gastric Cancer

This compound is also being evaluated for its efficacy in gastric cancer. Although results did not achieve statistical significance compared to placebo, there was a trend towards improved PFS in patients receiving this compound following platinum-based chemotherapy . The ongoing studies aim to clarify its role in this indication.

Comparative Efficacy Data

The following table summarizes key findings from recent clinical trials involving this compound across various cancer types:

Cancer Type Study Phase Dosage Objective Response Rate Median PFS Common Adverse Events
Ovarian CancerPhase II60 mg twice daily64.6% (PSOC), 31.6% (PROC)Not specifiedAnemia, neutropenia
HER2-negative Breast CancerPhase II60 mg twice dailyNot specified9.2 monthsFatigue, nausea
Triple-negative Breast CancerPhase II60 mg twice dailyNot specified5.5 monthsFatigue, hematologic toxicities
Gastric CancerPhase IINot specifiedNot achieved statistical significanceNot specifiedNausea, fatigue

Ongoing Research and Future Directions

This compound continues to be the subject of numerous clinical trials aimed at exploring its efficacy in combination therapies and different tumor types. Studies are investigating its use alongside immune checkpoint inhibitors to enhance therapeutic outcomes by potentially overcoming resistance mechanisms associated with tumor microenvironments .

Furthermore, ongoing research aims to establish optimal dosing regimens and combinations with other agents to maximize clinical benefits while minimizing adverse effects.

Mechanism of Action

Pamiparib exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of damaged DNA. By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. This results in genomic instability and ultimately induces apoptosis (cell death) in cancer cells. The molecular targets and pathways involved include the DNA damage response and homologous recombination repair pathways .

Biological Activity

Pamiparib, a selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a significant compound in cancer therapy, particularly for tumors with defective DNA repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By trapping PARP on DNA and preventing its release, this compound enhances the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in tumors with BRCA1/2 mutations or homologous recombination deficiency (HRD) .

Key Mechanisms:

  • PARP Trapping : this compound binds to PARP-DNA complexes, inhibiting the repair process and promoting synthetic lethality in cancer cells .
  • Enhanced Brain Penetration : Preclinical studies indicate that this compound has superior ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors .
  • Synergistic Effects : The combination of this compound with other agents like temozolomide (TMZ) has shown enhanced anti-tumor activity, particularly in TMZ-resistant models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, demonstrating significant anti-tumor activity across multiple cancer types. The following table summarizes key findings from notable studies:

Study Cancer Type Dosage Efficacy Results Safety Profile
Phase I/II Trial (NCT02361723)Epithelial Ovarian Cancer60 mg twice dailyDurable responses in platinum-sensitive and resistant casesManageable adverse events
Combination with TMZSolid TumorsLow-dose TMZ + full-dose this compoundOvercomes TMZ resistance; significant tumor inhibitionFavorable safety profile
Phase I Study (NCT03333915)Advanced Cancer60 mg twice dailyAntitumor activity observed; recommended phase II dose establishedGenerally well tolerated
Combination with TislelizumabAdvanced Solid TumorsNot specifiedVariable antitumor activity; highest in triple-negative breast cancer (TNBC)Safety data pending further analysis

Case Studies and Research Findings

  • Monotherapy in Ovarian Cancer : In a phase I/II study, this compound was administered to patients with advanced ovarian cancer. Results showed a high overall response rate and durable responses, establishing its potential as a monotherapy for BRCA-mutated tumors .
  • Combination Therapy with TMZ : A study demonstrated that this compound combined with TMZ significantly inhibited tumor growth in preclinical models resistant to TMZ alone. This combination is currently under clinical evaluation for its effectiveness against brain tumors .
  • Clinical Trials Overview : Multiple ongoing trials are assessing the efficacy of this compound across various cancers, including breast cancer and solid tumors. Early results suggest promising outcomes, particularly for patients with genetic predispositions to HRD .

Safety Profile

This compound has shown a favorable safety profile compared to other PARP inhibitors. Common adverse effects include fatigue, nausea, and hematological toxicities; however, these are generally manageable. The drug's tolerability allows it to be administered alongside other therapies without significant complications .

Q & A

Basic Research Questions

Q. What distinguishes pamiparib's mechanism of action and selectivity compared to other PARP inhibitors (PARPi)?

this compound is a highly selective PARP1/2 inhibitor with potent PARP–DNA trapping activity, differentiating it from earlier PARPi like veliparib, which is considered weaker and primarily used in combination therapies . Unlike olaparib or talazoparib, this compound is not a substrate of P-glycoprotein, enhancing its potential to cross the blood–brain barrier in preclinical models . Key experiments to validate selectivity include:

  • In vitro PARP enzyme inhibition assays : Compare IC₅₀ values for PARP1/2 versus other isoforms.
  • PARP–DNA trapping assays : Quantify trapping efficiency using γH2AX foci formation as a biomarker .
  • Pharmacokinetic (PK) profiling : Assess brain-to-plasma ratios in animal models to confirm CNS penetration .

Q. How do clinical trial designs for this compound address its pharmacokinetic variability in patients with advanced solid tumors?

Phase 1 studies (e.g., NCT02361723) established a recommended Phase 2 dose (60 mg BID) based on dose-dependent exposure increases and sustained PARP inhibition (>80% at ≥10 mg). Methodological considerations include:

  • Dose-escalation protocols : Monitor AUC and Cmax accumulation ratios (e.g., 2.37 for AUC at 60 mg BID) .
  • CYP3A interaction studies : Co-administer with strong inhibitors (itraconazole) or inducers (rifampin) to evaluate PK shifts. For example, itraconazole increased this compound exposure by 38%, necessitating dose adjustments .
  • Biomarker-driven enrollment : Prioritize patients with gBRCA mutations or homologous recombination deficiency (HRD) to enhance response rates .

Advanced Research Questions

Q. What experimental models best recapitulate synthetic lethality between PARP inhibition and BRCA deficiency, and how are they applied to this compound?

Synthetic lethality is studied using:

  • Isogenic cell lines : BRCA1/2 wild-type vs. knockout models treated with this compound, measuring apoptosis via flow cytometry or caspase-3 activation .
  • Patient-derived xenografts (PDXs) : Evaluate tumor regression in BRCA-mutated vs. BRCA-proficient models, correlating with PARP–DNA trapping efficacy .
  • Functional assays : Measure PARylation levels (e.g., Western blot) and DNA damage markers (e.g., RAD51 foci) to confirm target engagement . Key data contradiction : Some BRCA-mutant tumors exhibit intrinsic resistance. Solutions include combinatorial screens (e.g., with ATR inhibitors) to identify sensitizers .

Q. How can researchers mitigate confounding factors in assessing this compound's efficacy when combined with DNA-damaging agents (e.g., temozolomide)?

Methodological strategies:

  • Dose optimization : Use PK/PD modeling to avoid overlapping toxicity (e.g., myelosuppression). Preclinical data show synergy at low-dose temozolomide (40 mg/m²) .
  • Temporal sequencing : Administer this compound after chemotherapy to maximize PARP trapping while minimizing antagonism .
  • Control for CYP3A polymorphisms : Genotype patients to account for metabolic variability, as this compound is primarily metabolized by CYP3A4/5 .

Q. What statistical approaches resolve discrepancies in this compound's clinical response rates across biomarker subgroups?

  • Bayesian hierarchical models : Pool data from Phase I/II trials (e.g., NCT03333915) to estimate posterior probabilities of response in gBRCA vs. non-gBRCA cohorts .
  • Cox proportional hazards analysis : Adjust for covariates like prior platinum sensitivity or HRD status .
  • False discovery rate (FDR) correction : Address multiplicity in exploratory biomarker analyses (e.g., ATM loss or SLFN11 expression) .

Q. Data Reporting and Reproducibility

Q. What are the minimal reporting standards for this compound's preclinical efficacy studies to ensure reproducibility?

Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry:

  • Compound characterization : Provide NMR, HPLC purity (>95%), and mass spectrometry data for this compound batches .
  • Dose-response metrics : Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., Student’s t-test for replicates) .
  • In vivo studies : Detail animal strain, tumor implantation method, and randomization protocols .

Q. How should researchers address contradictions between this compound's in vitro potency and clinical pharmacokinetic data?

  • Physiologically based PK (PBPK) modeling : Integrate in vitro parameters (e.g., hepatic clearance) with patient PK data to predict tissue exposure .
  • Microdosing studies : Use trace-labeled [¹⁴C]-pamiparib to quantify biodistribution in humans .
  • Comparative meta-analysis : Benchmark this compound’s clinical AUC and half-life (13.5 h) against other PARPi .

Properties

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.